molecular formula C17H13F4NO6 B054532 N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine CAS No. 122670-49-9

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Numéro de catalogue B054532
Numéro CAS: 122670-49-9
Poids moléculaire: 403.28 g/mol
Clé InChI: WHJWOQBDTIOZCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine, also known as FMT-3, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which plays a critical role in regulating glutamate levels in the brain.

Mécanisme D'action

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine acts as a competitive inhibitor of EAAT2, which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, this compound increases extracellular glutamate levels, which can lead to enhanced synaptic transmission and improved neuronal function. This compound has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase glutamate levels in the brain, which can enhance synaptic transmission and improve cognitive function. This compound has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAAT2, which allows for precise modulation of glutamate levels in the brain. This compound is also stable and can be administered orally, making it easy to use in animal models. However, this compound has some limitations, including its complex synthesis method and potential toxicity at high doses.

Orientations Futures

There are several future directions for research on N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine. One area of interest is the potential use of this compound in the treatment of ALS, a neurodegenerative disorder characterized by the death of motor neurons. This compound has been shown to improve motor function and increase survival in animal models of ALS, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the development of more potent and selective EAAT2 inhibitors, which could have even greater therapeutic potential for neurological disorders.

Méthodes De Synthèse

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine can be synthesized using a multi-step process that involves the reaction of 2-fluoro-6-methoxy-5-trifluoromethylnaphthalene with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with glycine methyl ester hydrochloride to form this compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.

Applications De Recherche Scientifique

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). EAAT2 dysfunction has been implicated in the pathogenesis of these disorders, and this compound has been shown to improve glutamate clearance and reduce neurotoxicity in animal models.

Propriétés

Numéro CAS

122670-49-9

Formule moléculaire

C17H13F4NO6

Poids moléculaire

403.28 g/mol

Nom IUPAC

2-[[2-fluoro-6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonyl]-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C17H13F4NO6/c1-27-11-6-4-8-9(14(11)17(19,20)21)3-5-10(18)13(8)15(25)22(7-12(23)24)16(26)28-2/h3-6H,7H2,1-2H3,(H,23,24)

Clé InChI

WHJWOQBDTIOZCC-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)F)C(=O)N(CC(=O)O)C(=O)OC)C(F)(F)F

SMILES canonique

COC1=C(C2=C(C=C1)C(=C(C=C2)F)C(=O)N(CC(=O)O)C(=O)OC)C(F)(F)F

Autres numéros CAS

122670-49-9

Synonymes

2-FMTNG
N-((2-fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.